molecular formula C23H27ClN2 B11942663 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride CAS No. 853343-85-8

2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride

Cat. No.: B11942663
CAS No.: 853343-85-8
M. Wt: 366.9 g/mol
InChI Key: ITUYXKUQXIYQTQ-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with a tert-butylphenyl group and a pyrrolidinyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the tert-butylphenyl group through Friedel-Crafts alkylation. The pyrrolidinyl group is then added via nucleophilic substitution. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the tert-butyl and pyrrolidinyl groups, resulting in different chemical properties.

    4-(1-Pyrrolidinyl)quinoline: Similar structure but without the tert-butylphenyl group.

    2-(4-Tert-butylphenyl)quinoline: Lacks the pyrrolidinyl group.

Uniqueness

2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrochloride is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the tert-butylphenyl and pyrrolidinyl groups enhances its stability, solubility, and potential biological activity compared to similar compounds.

Properties

CAS No.

853343-85-8

Molecular Formula

C23H27ClN2

Molecular Weight

366.9 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-pyrrolidin-1-ylquinoline;hydrochloride

InChI

InChI=1S/C23H26N2.ClH/c1-23(2,3)18-12-10-17(11-13-18)21-16-22(25-14-6-7-15-25)19-8-4-5-9-20(19)24-21;/h4-5,8-13,16H,6-7,14-15H2,1-3H3;1H

InChI Key

ITUYXKUQXIYQTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4.Cl

Origin of Product

United States

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